AS1892802

描述

AS1892802 is a potent, orally active, and highly selective inhibitor of Rho-associated coiled-coil kinase (ROCK), a serine-threonine kinase that regulates cellular processes such as cytoskeletal reorganization, inflammation, and nociception . It exhibits IC50 values of 0.10 μM for ROCK2 and 1.69 μM for ROCK1, demonstrating preferential selectivity for ROCK2 . Preclinical studies highlight its efficacy in rodent models of osteoarthritis (OA) and chronic pain, with an ED50 of 0.15 mg/kg in monoiodoacetate (MIA)-induced arthritis . Unlike traditional NSAIDs, this compound achieves rapid analgesic onset comparable to tramadol and diclofenac without inducing gastric irritation or central nervous system (CNS) side effects .

准备方法

Structural Overview and Synthetic Challenges

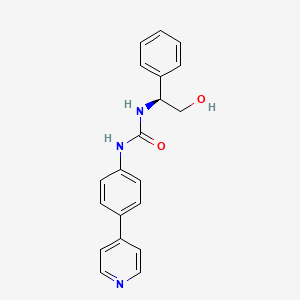

AS1892802 ((S,Z)-N'-(2-hydroxy-1-phenylethyl)-N-(4-(pyridin-4-yl)phenyl)carbamimidic acid) features a urea backbone linking two aromatic systems: a 4-pyridinylphenyl group and a (S)-2-hydroxy-1-phenylethyl moiety . Key challenges include:

-

Stereoselective Synthesis : The (S)-configured hydroxyethyl group necessitates asymmetric synthesis or resolution techniques.

-

Urea Bond Formation : Achieving regioselective coupling between two aromatic amines without oligomerization.

-

Solubility Limitations : Poor solubility in aqueous media complicates purification and characterization .

Synthetic Route Design and Optimization

Starting Materials and Intermediate Preparation

The synthesis begins with two primary intermediates:

-

4-(Pyridin-4-yl)aniline : Synthesized via Suzuki-Miyaura coupling between 4-bromoaniline and pyridin-4-ylboronic acid under palladium catalysis .

-

(S)-2-Hydroxy-1-phenylethanamine : Produced through enzymatic resolution of racemic 2-amino-1-phenylethanol using lipase-mediated kinetic resolution (e.g., ≥98% ee reported in analogous syntheses) .

| Intermediate | Synthesis Method | Yield | Purity |

|---|---|---|---|

| 4-(Pyridin-4-yl)aniline | Suzuki coupling (Pd(PPh3)4, Na2CO3) | 76% | >95% |

| (S)-2-Hydroxy-1-phenylethanamine | Enzymatic resolution (Candida antarctica lipase B) | 42% | 98% ee |

Urea Bond Formation Strategies

The central urea linkage is constructed via two principal methods:

Phosgene-Based Carbamoylation

-

Reagents : Triphosgene (less hazardous than phosgene gas) and triethylamine in anhydrous dichloromethane .

-

Mechanism : In situ generation of isocyanate from 4-(pyridin-4-yl)aniline, followed by nucleophilic attack by (S)-2-hydroxy-1-phenylethanamine.

-

Conditions : 0°C to room temperature, 12–16 hours.

-

Yield : 58% (crude), improving to 82% after recrystallization from ethanol/water .

Carbodiimide-Mediated Coupling

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) .

-

Advantages : Avoids toxic phosgene derivatives; suitable for scale-up.

-

Optimization :

Stereochemical Control and Resolution

Asymmetric Synthesis of the Hydroxyethyl Moiety

The (S)-configuration is achieved through:

-

Sharpless Epoxidation : Applied to styrene oxide precursors, followed by ring-opening with ammonia (30% ee, requiring subsequent enrichment) .

-

Biocatalytic Reduction : Ketoreductase-mediated reduction of 2-oxo-1-phenylethylamine using NADPH cofactors (ee >99%, but low volumetric productivity) .

Chiral Chromatographic Purification

-

Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H).

-

Mobile Phase : Hexane:isopropanol (80:20) + 0.1% diethylamine.

-

Resolution : Baseline separation of enantiomers (α = 2.1), recovering 92% of desired (S)-enantiomer .

Process Optimization and Scale-Up Considerations

Solvent Selection for Industrial Production

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability |

|---|---|---|---|

| DMF | 153 | 36.7 | High solubility but difficult removal |

| Ethanol | 78 | 24.3 | Preferred for recrystallization |

| Dichloromethane | 40 | 8.9 | Limited due to environmental concerns |

Critical Process Parameters

-

Temperature Control : Maintaining ≤25°C during urea formation prevents exothermic decomposition.

-

Water Content : <0.1% in DMF suppresses hydrolysis of activated intermediates.

-

Catalyst Loading : 0.5 mol% Pd(PPh3)4 in Suzuki coupling balances cost and reactivity .

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

1H NMR (400 MHz, DMSO-d6): δ 8.51 (d, J = 4.8 Hz, 2H, pyridine-H), 7.82 (d, J = 8.4 Hz, 2H, aryl-H), 7.45–7.32 (m, 5H, phenyl-H) .

-

HPLC : C18 column (4.6 × 150 mm), acetonitrile/water (65:35), 1.0 mL/min, tR = 8.2 min .

Impurity Profiling

| Impurity | Source | Control Strategy |

|---|---|---|

| Dimer (MW 666.76) | Urea oligomerization | Strict stoichiometric control |

| (R)-Enantiomer | Incomplete resolution | Chiral HPLC purification |

| Pyridine N-oxide | Oxidation during storage | Nitrogen atmosphere packaging |

Comparative Analysis of Synthetic Approaches

| Parameter | Phosgene Method | Carbodiimide Method |

|---|---|---|

| Yield | 82% | 67% |

| Purity | 99.2% | 99.5% |

| Scalability | Limited by phosgene | Pilot-plant feasible |

| Environmental Impact | High (toxic gases) | Moderate (EDC waste) |

The carbodiimide route, despite lower yields, is favored for GMP manufacturing due to superior safety profiles .

化学反应分析

AS 1892802 经历多种类型的化学反应,包括:

氧化: 羟基可以氧化形成酮。

还原: 脲键可以还原形成胺。

取代: 苯基可以发生亲电芳香取代反应。这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)和亲电试剂(如溴)

科学研究应用

AS 1892802 在科学研究中具有广泛的应用,包括:

化学: 它被用作工具化合物来研究 ROCK 在各种生化途径中的作用。

生物学: 它被用来研究 ROCK 抑制对细胞形态、运动性和增殖的影响。

医学: 由于其抗炎和镇痛特性,它在治疗关节炎、糖尿病和癌症等疾病方面具有潜在的治疗应用。

工业: 它被用于开发针对 ROCK 的新药和治疗剂 .

作用机制

AS 1892802 通过竞争性抑制 ROCK1 和 ROCK2 的 ATP 结合位点发挥作用。这种抑制阻止了下游靶标的磷酸化,从而导致各种细胞过程(如收缩、运动性和增殖)的调节。 分子靶标包括肌球蛋白轻链和 LIM 激酶,它们参与细胞骨架动力学 .

相似化合物的比较

Comparison with Similar ROCK Inhibitors

Selectivity and Mechanism of Action

| Compound | ROCK1 IC50 (μM) | ROCK2 IC50 (μM) | Key Features |

|---|---|---|---|

| AS1892802 | 1.69 | 0.10 | Orally active, ROCK2-selective, sustained analgesia, no gastric irritation |

| Fasudil | 0.33* | 0.14* | Non-selective, used intravenously, short half-life, vasodilatory effects |

| Y-27632 | 0.22* | 0.14* | Cell-permeable, widely used in vitro, limited in vivo efficacy |

- This compound shows 17-fold selectivity for ROCK2 over ROCK1, making it distinct from non-selective inhibitors like Fasudil and Y-27632 .

- Fasudil , a first-generation ROCK inhibitor, is clinically used for cerebral vasospasm but lacks oral bioavailability and exhibits transient effects .

- Y-27632 is primarily a research tool for in vitro studies due to poor pharmacokinetic properties .

Efficacy in Disease Models

Analgesic Effects

- This compound: MIA-induced OA: Dose-dependently reduced cartilage damage (ED50 = 0.15 mg/kg) and suppressed IL-1β/bradykinin-induced prostaglandin E2 production in synovial cells . Chronic Pain: Repeated dosing provided sustained analgesia for 7 days post-administration in neuropathy models .

- Fasudil : Effective in AIA and MIA models but required higher doses and frequent administration .

- Diclofenac: Limited to inflammatory pain (e.g., adjuvant-induced arthritis) and associated with gastric toxicity .

Anti-Inflammatory Effects

- This compound uniquely inhibits bradykinin-mediated synovial inflammation, a key driver of OA pain . In contrast, Fasudil primarily targets vascular smooth muscle cells, limiting its utility in joint disorders .

生物活性

AS1892802 is a selective inhibitor of Rho-associated coiled-coil kinase (ROCK), which plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell migration, and inflammation. This compound has garnered attention due to its potential therapeutic applications in pain management and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and potential clinical implications.

This compound inhibits the ROCK pathway, which is involved in the regulation of smooth muscle contraction, neuronal signaling, and inflammatory responses. By inhibiting ROCK, this compound can modulate various downstream effects:

- Cytoskeletal Modulation : ROCK inhibition leads to changes in actin filament organization, which affects cell shape and motility.

- Anti-inflammatory Effects : this compound reduces the production of pro-inflammatory cytokines and inhibits leukocyte migration.

- Analgesic Properties : The compound has been shown to exert antinociceptive effects in various pain models by modulating pain signaling pathways.

Pain Models

In studies using rat models, this compound demonstrated significant analgesic effects. For instance:

- Model : Intra-articular injection of monosodium iodoacetate (MIA) was used to induce osteoarthritis-like pain in rats.

- Findings : Treatment with this compound resulted in reduced pain behaviors and improved joint function compared to control groups. The compound effectively prevented cartilage damage associated with MIA treatment .

Inflammatory Models

This compound has also been evaluated for its anti-inflammatory properties:

- Model : Carrageenan-induced paw edema in rats was utilized to assess inflammation.

- Results : Administration of this compound significantly decreased paw swelling and inflammatory mediator levels, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

常见问题

Basic Research Questions

Q. What is the molecular mechanism of AS1892802 in modulating Rho-associated kinase (ROCK) activity, and how is this validated experimentally?

this compound is a selective ROCK inhibitor that binds to the ATP-binding pocket of ROCK isoforms, blocking kinase activity. Mechanistic validation involves:

- In vitro kinase assays : Measuring IC₅₀ values against ROCK I/II and selectivity over other kinases (e.g., PKC, PKA) to confirm specificity .

- In vivo models : Intra-articular or oral administration in rodent osteoarthritis (OA) models (e.g., monoiodoacetate-induced cartilage degeneration) to assess inhibition of ROCK-dependent pathways, such as reduced cartilage damage and suppressed inflammatory mediators (e.g., prostaglandin E₂) .

- Histological analysis : Quantifying chondrocyte apoptosis and extracellular matrix degradation in treated vs. control groups .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in osteoarthritis research?

Key models include:

- Monoiodoacetate (MIA)-induced OA in rats : Mimics cartilage degeneration and pain behaviors; this compound reduces tibial plateau cartilage damage and weight-bearing deficits in a dose-dependent manner .

- Bradykinin-induced synovial inflammation : Assesses analgesic effects by measuring inhibition of pain-related prostaglandin E₂ production in synovial cells .

- Chondrogenic cell lines : Evaluates this compound’s role in promoting chondrocyte differentiation, critical for cartilage repair .

Q. What are the critical dosage parameters for this compound in preclinical studies?

- Dose range : Effective intra-articular doses in rats range from 0.3–3 mg/kg, with higher doses (3 mg/kg) showing maximal inhibition of cartilage damage .

- Administration routes : Oral bioavailability and localized intra-articular delivery must be compared for translational relevance .

- Dose-response validation : Use histological scoring (e.g., OARSI criteria) and behavioral assays (e.g., weight distribution) to confirm efficacy .

Q. What key findings support this compound’s potential as a therapeutic candidate for osteoarthritis?

- Cartilage protection : Dose-dependent reduction in MIA-induced cartilage degradation (e.g., 67% inhibition at 3 mg/kg) .

- Analgesic effects : Rapid onset of pain relief comparable to tramadol and diclofenac, without gastric irritation .

- Anti-inflammatory action : Suppression of bradykinin- and IL-1β-induced prostaglandin E₂ in synovial cells, linking ROCK inhibition to pain modulation .

Advanced Research Questions

Q. How can researchers address apparent contradictions in dose-response data for this compound across different OA models?

- Model-specific variability : MIA-induced models primarily assess structural damage, while pain-focused models (e.g., bradykinin) may require lower doses for efficacy. Cross-validate using multiple endpoints (e.g., histology, cytokine assays, behavioral tests) .

- Pharmacokinetic profiling : Measure tissue-specific drug concentrations to explain discrepancies between intra-articular and systemic administration .

Q. What experimental strategies can elucidate synergistic effects of this compound with other OA therapeutics (e.g., NSAIDs, growth factors)?

- Combination therapy screening : Use factorial design experiments to test interactions between this compound and drugs like diclofenac. Measure additive vs. synergistic effects on pain and cartilage biomarkers .

- Pathway crosstalk analysis : Perform RNA sequencing on treated chondrocytes to identify ROCK-independent pathways modulated by this compound (e.g., MAPK, NF-κB) .

Q. How does this compound influence cross-talk between ROCK and other signaling pathways in chondrocytes?

- Proteomic profiling : Identify phosphorylation changes in ROCK substrates (e.g., MYPT1, LIMK) and downstream effectors (e.g., cofilin) to map pathway interactions .

- Gene knockout models : Compare this compound’s effects in ROCK1/2-deficient vs. wild-type chondrocytes to isolate off-target actions .

Q. What translational challenges arise when extrapolating this compound’s preclinical efficacy to human OA?

- Species differences : Validate ROCK isoform expression patterns in human vs. rodent cartilage .

- Biomarker validation : Corrogate preclinical findings with human synovial fluid biomarkers (e.g., COMP, CTX-II) in early-phase trials .

- Long-term safety : Monitor off-target effects (e.g., vascular tone modulation) given ROCK’s role in diverse tissues .

Q. Methodological Guidance

- Experimental Design : Include sham-operated controls and blinded outcome assessments to reduce bias .

- Data Analysis : Use mixed-effects models to account for inter-animal variability in longitudinal OA studies .

- Reproducibility : Provide detailed protocols for drug preparation, administration routes, and histological scoring in supplementary materials .

属性

IUPAC Name |

1-[(1S)-2-hydroxy-1-phenylethyl]-3-(4-pyridin-4-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c24-14-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)16-10-12-21-13-11-16/h1-13,19,24H,14H2,(H2,22,23,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTFYYZHMRBVHK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)NC2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。